

Physical and chemical properties of 3-amino-4-bromoisoxazole

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Compound of Interest

Compound Name: 4-Bromoisoxazol-3-amine

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An In-Depth Technical Guide to the Physical and Chemical Properties of 3-Amino-4-bromoisoxazole

Abstract

This technical guide provides a comprehensive examination of 3-amino-4-bromoisoxazole, a heterocyclic compound of significant interest to the fields of medicinal chemistry and synthetic organic chemistry. As a functionalized building block, its unique arrangement of an amino group and a bromine atom on the isoxazole core presents a versatile scaffold for the development of novel therapeutic agents and complex molecular architectures. This document details the compound's fundamental physicochemical and spectroscopic properties, explores established synthetic routes and inherent reactivity, discusses its applications in drug discovery, and outlines critical safety and handling protocols. The content is structured to serve as an essential resource for researchers, chemists, and drug development professionals, synthesizing technical data with practical, field-proven insights.

Introduction: The Isoxazole Scaffold in Modern Chemistry

The isoxazole ring system is a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms. It is considered a "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved drugs, including the anti-inflammatory agent Valdecoxib and the antipsychotic Risperidone.^[1] The isoxazole moiety's metabolic stability,

ability to engage in hydrogen bonding, and dipolar nature contribute to its favorable pharmacokinetic and pharmacodynamic profiles.

3-Amino-4-bromoisoxazole emerges as a particularly valuable derivative. The presence of a nucleophilic amino group at the 3-position and an electrophilic bromine atom at the 4-position provides orthogonal handles for subsequent chemical modifications. This dual functionality allows for regioselective reactions, making it an ideal intermediate for constructing diverse compound libraries and serving as a key precursor for antibacterial sulfonamide compounds.^[2] This guide aims to consolidate the known properties and scientific context of this important molecule.

Physicochemical and Structural Properties

The foundational characteristics of a molecule dictate its behavior in both chemical reactions and biological systems. The properties of 3-amino-4-bromoisoxazole are summarized below.

Caption: 2D Structure of 3-amino-4-bromoisoxazole.

Table 1: Core Identifiers and Properties

Property	Value	Source
IUPAC Name	4-bromo-1,2-oxazol-3-amine	^[3]
Molecular Formula	C ₃ H ₃ BrN ₂ O	^[3]
Molecular Weight	162.97 g/mol	^[3]
Canonical SMILES	<chem>C1=C(C(=NO1)N)Br</chem>	^[3]
InChIKey	UHQGCMMJSSSNMX- UHFFFAOYSA-N	^[3]
Physical Form	Solid (predicted)	

| Melting Point | Data not available. The related 3-amino-4-bromo-5-methylisoxazole melts at 69-79°C. ^[4] |

Table 2: Computed Physicochemical Data

Property	Value	Source
XLogP3	0.7	[3]
Hydrogen Bond Donor Count	1	[3]
Hydrogen Bond Acceptor Count	3	[3]
Rotatable Bond Count	0	[3]

| Polar Surface Area | 52.1 Å² |[3] |

Spectroscopic Characterization Profile

Spectroscopic analysis is essential for structural verification and purity assessment. While comprehensive experimental spectra for 3-amino-4-bromoisoxazole are not widely published, this section outlines the expected spectral characteristics and provides standardized protocols for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the carbon-hydrogen framework of a molecule.

- ¹H NMR:** The proton NMR spectrum is expected to be simple, showing a singlet for the C5-H proton. The chemical shift would be influenced by the adjacent oxygen and the double bond. A second, broader signal corresponding to the two protons of the amino (-NH₂) group would also be present.
- ¹³C NMR:** The carbon NMR spectrum would display three distinct signals for the three carbon atoms of the isoxazole ring, with their chemical shifts determined by their electronic environment (i.e., attachment to nitrogen, oxygen, or bromine).
- Sample Preparation:** Accurately weigh 5-10 mg of the solid 3-amino-4-bromoisoxazole sample.

- **Dissolution:** Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO- d_6 or $CDCl_3$) in a clean vial. Ensure complete dissolution.
- **Transfer:** Carefully transfer the clear solution into a 5 mm NMR tube, avoiding any particulate matter.
- **Data Acquisition:** Place the tube in the NMR spectrometer. Acquire the spectrum using standard parameters for 1H and ^{13}C nuclei. A typical experiment involves shimming the magnetic field for homogeneity, tuning the probe, setting the appropriate pulse sequence, and acquiring the free induction decay (FID).
- **Data Processing:** Perform a Fourier transform on the FID. The resulting spectrum should be phase-corrected and referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups within a molecule based on their characteristic vibrational frequencies. For the related 3-amino-4-bromo-5-methylisoxazole, an experimental spectrum is available.[\[5\]](#)

- **Expected Absorption Bands:**
 - $\sim 3400\text{-}3200\text{ cm}^{-1}$: N-H stretching vibrations (asymmetric and symmetric) of the primary amine group.
 - $\sim 1650\text{-}1600\text{ cm}^{-1}$: C=N stretching of the isoxazole ring.
 - $\sim 1600\text{-}1550\text{ cm}^{-1}$: N-H scissoring (bending) vibration.
 - $\sim 1450\text{-}1350\text{ cm}^{-1}$: C-N stretching vibration.
 - $\sim 700\text{-}500\text{ cm}^{-1}$: C-Br stretching vibration.
- **Sample Preparation:** Grind a small amount ($\sim 1\text{-}2\text{ mg}$) of 3-amino-4-bromoisoxazole with $\sim 100\text{-}200\text{ mg}$ of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

- **Pellet Formation:** Transfer the powder to a pellet press and apply several tons of pressure to form a thin, transparent KBr pellet.
- **Data Acquisition:** Place the pellet in the sample holder of the FTIR spectrometer. Record a background spectrum of the empty sample compartment first, then record the sample spectrum over the range of 4000-400 cm^{-1} .

Mass Spectrometry (MS)

Mass spectrometry determines the mass-to-charge ratio of ions and is a definitive tool for confirming molecular weight and elemental composition.

- **Key Diagnostic Feature:** The most telling feature in the mass spectrum of 3-amino-4-bromoisoxazole would be the isotopic pattern of bromine. Natural bromine consists of two isotopes, ^{79}Br (~50.7%) and ^{81}Br (~49.3%), in nearly equal abundance. This results in two molecular ion peaks, $[\text{M}]^+$ and $[\text{M}+2]^+$, of almost identical intensity, which is a clear signature for the presence of a single bromine atom.
- **Sample Preparation:** Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
- **Chromatography:** Inject a small volume (e.g., 1-5 μL) of the solution into a liquid chromatography-mass spectrometry (LC-MS) system. Use a C18 column with a mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid) to elute the compound.
- **Ionization:** Ionize the eluting compound using an appropriate source, such as electrospray ionization (ESI), in positive ion mode.
- **Data Acquisition:** Acquire the mass spectrum, scanning a mass range that includes the expected molecular weight (e.g., 100-300 m/z).
- **Data Analysis:** Identify the molecular ion peaks corresponding to $[\text{M}+\text{H}]^+$ for both bromine isotopes (~163.95 and ~165.95 m/z).

Synthesis and Chemical Reactivity

The synthesis of N-substituted 3-aminoisoxazoles can be challenging. Direct nucleophilic aromatic substitution (S_NAr) on 3-haloisoxazoles often requires harsh conditions and has limited scope.^[6] However, more effective and reliable methodologies have been developed.

A highly efficient, two-step procedure involves the use of 3-bromoisoxazoline precursors.^{[6][7]} This method circumvents the difficulties associated with the low reactivity of the aromatic 3-haloisoxazole.

- **Addition-Elimination:** A readily available 3-bromoisoxazoline reacts with an amine in the presence of a base to afford a 3-aminoisoxazoline intermediate.
- **Oxidation:** The 3-aminoisoxazoline is then oxidized to the aromatic 3-aminoisoxazole in high yield, often using an iodine-mediated protocol.^{[6][7]}

Caption: High-level workflow for the synthesis of 3-aminoisoxazoles.

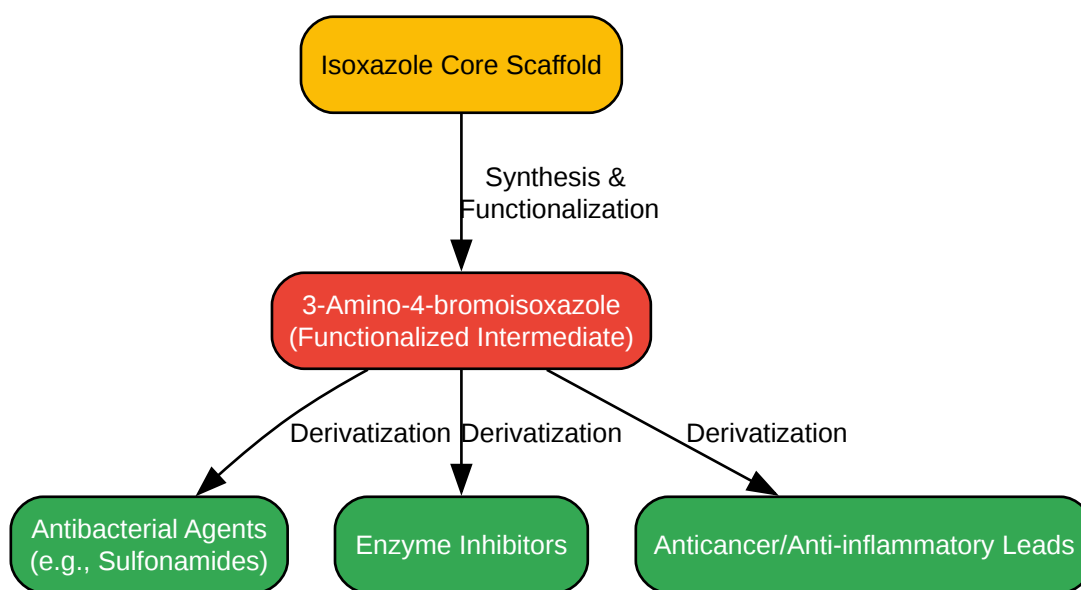
The reactivity of 3-amino-4-bromoisoxazole is dominated by its two functional groups. The amino group can be acylated, alkylated, or used in the formation of ureas and sulfonamides. The bromine atom is a handle for various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of carbon-based substituents at the 4-position. This dual reactivity makes it a powerful intermediate for building molecular complexity.

Relevance in Drug Discovery and Development

The isoxazole core is a cornerstone of many therapeutic agents, and functionalized derivatives like 3-amino-4-bromoisoxazole are critical for advancing drug discovery programs.^[1]

- **Scaffold for Bioactive Molecules:** Its structure serves as a starting point for synthesizing compounds with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.^{[1][8]}
- **Antibacterial Agents:** The 3-aminoisoxazole moiety is a well-established pharmacophore in antibacterial drugs. It is a key component of sulfamethoxazole, a widely used sulfonamide antibiotic that inhibits bacterial folic acid synthesis. The ability to easily synthesize derivatives from 3-amino-4-bromoisoxazole allows for the exploration of new antibacterial agents to combat antimicrobial resistance.^[9]

- **Enzyme Inhibition:** Isoxazole derivatives are being actively investigated as inhibitors of various enzymes. For instance, they have been developed as inhibitors of bacterial serine acetyltransferase, an enzyme involved in L-cysteine biosynthesis, which is a promising target for novel antibacterial adjuvants.[9]



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Caption: Role of 3-amino-4-bromoisoxazole in drug development logic.

Safety, Handling, and Storage

As a laboratory chemical, 3-amino-4-bromoisoxazole requires careful handling to minimize risk. The following guidelines are based on data for the closely related and structurally similar 3-amino-4-bromo-5-methylisoxazole.[10][11]

GHS Hazard Classification:

- H315: Causes skin irritation.[11]
- H319: Causes serious eye irritation.[11]
- H335: May cause respiratory irritation.[11]

Personal Protective Equipment (PPE)

- Eye Protection: Wear chemical safety goggles or a face shield conforming to EN166 or OSHA 29 CFR 1910.133 standards.[12]
- Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).
- Body Protection: Use a laboratory coat to prevent skin contact.
- Respiratory Protection: If handling fine powders outside of a fume hood, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[12]

Handling and Storage

- Handling: Handle only in a well-ventilated area, preferably within a chemical fume hood.[13] Avoid generating dust.[12] Do not breathe dust or vapors. Avoid contact with skin, eyes, and clothing.[13] Wash hands thoroughly after handling.
- Storage: Store in a cool, dry, and well-ventilated area.[13] Keep the container tightly sealed when not in use. Store away from incompatible materials such as strong oxidizing agents and strong acids.[12]

First Aid Measures

- Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[13]
- Skin Contact: Wash off immediately with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation develops or persists.[13]
- Inhalation: Remove the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[14]
- Ingestion: Do NOT induce vomiting. Wash out mouth with water and give a glass of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[13]

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